molecular formula C22H17ClN4O5S B11426107 N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide

N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide

Cat. No.: B11426107
M. Wt: 484.9 g/mol
InChI Key: PLYUAEWNJVGQMM-UHFFFAOYSA-N
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Description

N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety, a methoxyquinoxaline core, and a chlorobenzene sulfonamide group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Pd-catalyzed C-N cross-coupling reaction . This reaction is often carried out under inert conditions using a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, in the presence of a base like cesium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dimethylformamide or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties .

Biology

In biological research, N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE has been studied for its potential as an anticancer agent. It has shown activity against various cancer cell lines, making it a candidate for further drug development .

Medicine

In medicine, this compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H17ClN4O5S

Molecular Weight

484.9 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C22H17ClN4O5S/c1-30-15-5-8-17-18(11-15)26-21(24-14-4-9-19-20(10-14)32-12-31-19)22(25-17)27-33(28,29)16-6-2-13(23)3-7-16/h2-11H,12H2,1H3,(H,24,26)(H,25,27)

InChI Key

PLYUAEWNJVGQMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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